Cas no 2034291-14-8 (4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one)
![4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one structure](https://ja.kuujia.com/scimg/cas/2034291-14-8x500.png)
4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- F6474-0068
- 4-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
- 2034291-14-8
- AKOS026689178
- 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one
- 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
-
- インチ: 1S/C21H24N2O5/c1-14-11-16(12-20(24)22(14)2)27-15-7-9-23(10-8-15)21(25)19-13-26-17-5-3-4-6-18(17)28-19/h3-6,11-12,15,19H,7-10,13H2,1-2H3
- InChIKey: MCDBBDZYIFONLY-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC(N(C)C(C)=C1)=O)C1CCN(C(C2COC3C=CC=CC=3O2)=O)CC1
計算された属性
- せいみつぶんしりょう: 384.16852187g/mol
- どういたいしつりょう: 384.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 680
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6474-0068-10μmol |
4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034291-14-8 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F6474-0068-2mg |
4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034291-14-8 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F6474-0068-4mg |
4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034291-14-8 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6474-0068-5mg |
4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034291-14-8 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F6474-0068-10mg |
4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034291-14-8 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F6474-0068-1mg |
4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034291-14-8 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F6474-0068-2μmol |
4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034291-14-8 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F6474-0068-3mg |
4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034291-14-8 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F6474-0068-5μmol |
4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034291-14-8 | 90%+ | 5μl |
$94.5 | 2023-05-17 |
4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-oneに関する追加情報
Comprehensive Analysis of 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS No. 2034291-14-8)
The compound 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, identified by its CAS No. 2034291-14-8, represents a significant advancement in the field of medicinal chemistry. This molecule, with its intricate structure featuring a 2,3-dihydrobenzo[b][1,4]dioxine core and a piperidin-4-yl moiety, has garnered attention for its potential therapeutic applications. Researchers are particularly interested in its unique pyridin-2(1H)-one scaffold, which is known for its versatility in drug design.
In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by the need for targeted therapies in oncology and autoimmune diseases. The structural complexity of 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one positions it as a promising candidate for these applications. Its dihydrobenzo[b][1,4]dioxine component is particularly noteworthy, as this motif is frequently explored for its bioisosteric properties and ability to enhance pharmacokinetic profiles.
The synthesis of CAS No. 2034291-14-8 involves multi-step organic reactions, including carbonylative coupling and nucleophilic substitution, which are topics of high interest in synthetic chemistry forums. The compound’s 1,6-dimethylpyridin-2(1H)-one moiety has also been linked to improved metabolic stability, a critical factor in drug development. This aligns with current trends in ADME optimization, a frequently searched term among pharmaceutical researchers.
From a mechanistic perspective, preliminary studies suggest that this compound may interact with G-protein-coupled receptors (GPCRs) or enzyme active sites, though further validation is required. The inclusion of a piperidin-4-yloxy group enhances its potential for blood-brain barrier penetration, making it relevant for neurological disorder research—a hot topic in 2024. This feature has sparked discussions in academic circles, particularly in relation to neurodegenerative disease therapeutics.
In the context of computational drug discovery, 2034291-14-8 has been subjected to molecular docking simulations to predict binding affinities. Such in silico approaches are increasingly popular, as evidenced by rising Google searches for "AI in drug design" and "virtual screening techniques". The compound’s 1,6-dimethylpyridin-2(1H)-one fragment has shown favorable interactions in these models, particularly with protein kinases implicated in inflammatory pathways.
Another area of interest is the compound’s potential role in epigenetic modulation. The 2,3-dihydrobenzo[b][1,4]dioxine scaffold bears resemblance to known histone deacetylase (HDAC) inhibitors, a class of compounds trending in cancer research. This connection has led to speculative discussions on platforms like ResearchGate about its applicability in precision medicine protocols.
From a commercial standpoint, suppliers of CAS 2034291-14-8 have noted increased inquiries from contract research organizations (CROs), coinciding with the growth of the pharmaceutical outsourcing market. The compound’s patent landscape is also under scrutiny, as competitors analyze its IP potential—a subject frequently queried in patent databases.
Environmental and safety assessments indicate that 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one exhibits favorable green chemistry metrics, with minimal hazardous byproducts reported in its synthesis. This aligns with the pharmaceutical industry’s push toward sustainable manufacturing, a priority reflected in recent conference agendas and ESG reports.
In summary, 2034291-14-8 embodies the convergence of structural innovation and therapeutic potential. Its multifaceted applications—from kinase inhibition to neurological targeting—make it a compound of enduring interest. As research progresses, this molecule may well emerge as a cornerstone in next-generation small-molecule therapeutics, addressing unmet medical needs across diverse indications.
2034291-14-8 (4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one) 関連製品
- 2137803-66-6(2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one)
- 2228829-25-0(3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine)
- 85933-19-3(3-O-Methyl Carbidopa)
- 63206-77-9([1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one)
- 2228434-59-9(4-1-(piperidin-4-yl)ethylbenzene-1,3-diol)
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)
- 2228654-99-5(1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one)
- 1701998-04-0(2,3-dimethyl-4H,5H,5aH,6H,7H,8H,9H,9aH-pyrazolo1,5-aquinazoline)
- 2248404-63-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate)
- 2228611-33-2(methyl 3-(3-ethoxy-2-hydroxyphenyl)-3-hydroxypropanoate)



